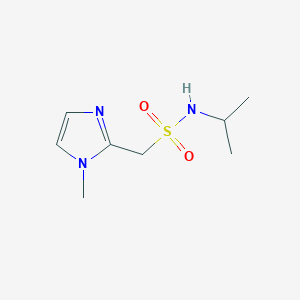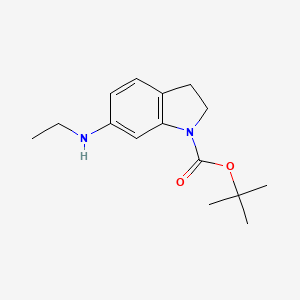
4-Amino-2-ethyl-2-phenylglutarimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-ethyl-2-phenylglutarimide is an organic compound with the molecular formula C13H16N2O2. It is a derivative of glutarimide, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 4-Amino-2-ethyl-2-phenylglutarimide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-2-phenylglutaric acid with ammonia, followed by cyclization to form the glutarimide ring. The reaction conditions typically require heating and the presence of a dehydrating agent to facilitate the cyclization process .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
4-Amino-2-ethyl-2-phenylglutarimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions, forming various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
4-Amino-2-ethyl-2-phenylglutarimide has several scientific research applications:
Medicinal Chemistry: It has been studied for its sedative-hypnotic and anticonvulsant properties.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Amino-2-ethyl-2-phenylglutarimide involves its interaction with GABA receptors in the central nervous system. As a GABA agonist, it enhances the inhibitory effects of GABA, leading to sedation and anticonvulsant effects. Additionally, it induces the enzyme cytochrome P450 2D6 (CYP2D6), which plays a role in the metabolism of various drugs .
Comparison with Similar Compounds
4-Amino-2-ethyl-2-phenylglutarimide can be compared with other similar compounds such as glutethimide and thalidomide. While all these compounds share a glutarimide core structure, they differ in their substituents and biological activities:
Glutethimide: Known for its sedative-hypnotic properties, glutethimide acts as a GABA agonist and is used to treat insomnia.
Thalidomide: Initially used as a sedative, thalidomide is now known for its immunomodulatory and anti-inflammatory properties.
These comparisons highlight the unique properties of this compound, particularly its potential as an anticonvulsant and its specific interactions with GABA receptors.
Properties
CAS No. |
56392-80-4 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-amino-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(9-6-4-3-5-7-9)8-10(14)11(16)15-12(13)17/h3-7,10H,2,8,14H2,1H3,(H,15,16,17) |
InChI Key |
RQJOABCLXUBEQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(=O)NC1=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)

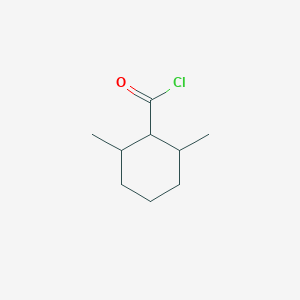
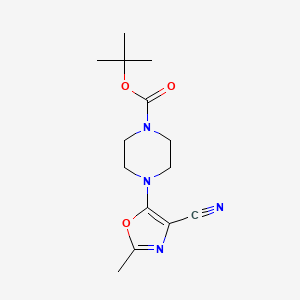
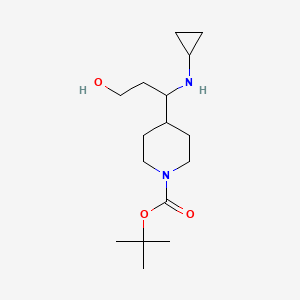
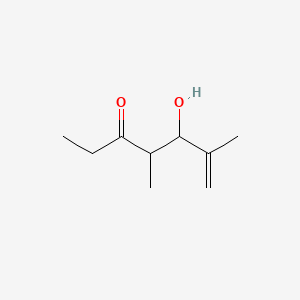
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)

![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
